molecular formula C16H30NO2+ B11583229 1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium

1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium

Cat. No.: B11583229
M. Wt: 268.41 g/mol
InChI Key: YXEPXCZEWZUSHB-UHFFFAOYSA-N
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Description

1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM is a chemical compound known for its potent and selective inhibition of the NLRP3 inflammasome. This compound has garnered significant attention in the field of immunology and inflammation research due to its ability to modulate inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM involves multiple steps. The key steps include the formation of the pyrrolidinium ring and the attachment of the cyclohexylpropoxy group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peroxycarboxylic acids for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-CYCLOHEXYLPROPOXY)-2-OXOETHYL]-1-METHYLPYRROLIDIN-1-IUM stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. Its unique chemical structure allows for effective binding to the NLRP3 protein, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C16H30NO2+

Molecular Weight

268.41 g/mol

IUPAC Name

3-cyclohexylpropyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate

InChI

InChI=1S/C16H30NO2/c1-17(11-5-6-12-17)14-16(18)19-13-7-10-15-8-3-2-4-9-15/h15H,2-14H2,1H3/q+1

InChI Key

YXEPXCZEWZUSHB-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CC(=O)OCCCC2CCCCC2

Origin of Product

United States

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